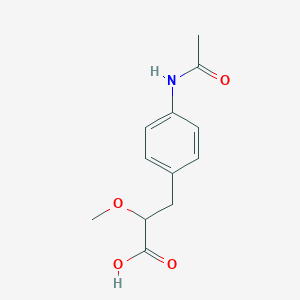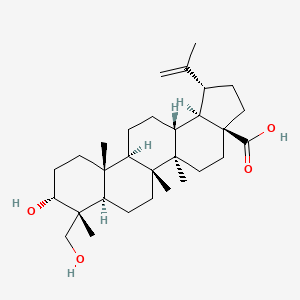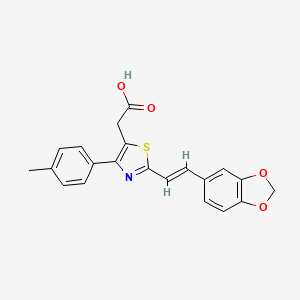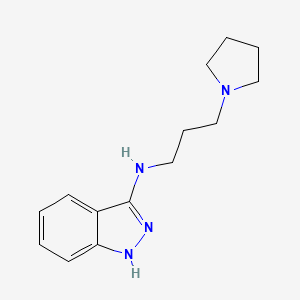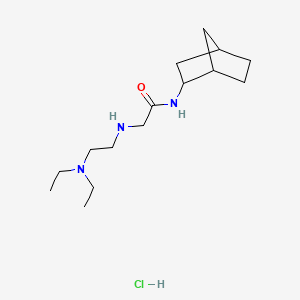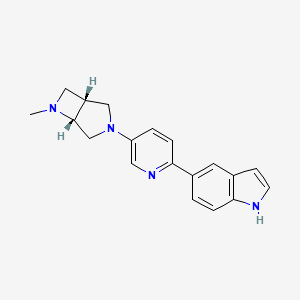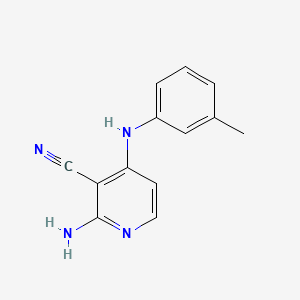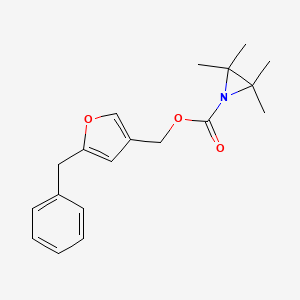
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is a complex organic compound that features a unique combination of benzyl, furyl, and aziridinecarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 5-benzyl-3-furylmethanol with 2,2,3,3-tetramethyl-1-aziridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different aziridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of the benzyl group may produce benzyl alcohol.
科学的研究の応用
Chemistry
In chemistry, (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its aziridine ring is particularly useful for investigating nucleophilic attack mechanisms in enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactive functional groups allow for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
作用機序
The mechanism of action of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it useful in various applications, such as enzyme inhibition or drug development.
類似化合物との比較
Similar Compounds
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate: Unique due to its combination of benzyl, furyl, and aziridinecarboxylate groups.
Benzyl aziridinecarboxylate: Lacks the furyl group, making it less versatile in certain reactions.
Furyl aziridinecarboxylate: Lacks the benzyl group, which may limit its applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.
特性
CAS番号 |
18877-90-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylaziridine-1-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-18(2)19(3,4)20(18)17(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3 |
InChIキー |
XXMGBFVVCBTZIE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



